molecular formula C16H10N4O3 B2500518 2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione CAS No. 824971-06-4

2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione

Cat. No.: B2500518
CAS No.: 824971-06-4
M. Wt: 306.281
InChI Key: PXEWJAYEHJKGNN-UHFFFAOYSA-N
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Description

2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10N4O3 and its molecular weight is 306.281. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Novel Synthesis Methods

Research has introduced innovative synthesis approaches for compounds with structural similarities to "2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione". For instance, a study explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of complex heterocycles, highlighting a method for creating compounds with potential biological relevance (Vasilin et al., 2015).

Structural and Spectral Analysis

Another study synthesized and characterized a compound structurally similar to "this compound", providing insights into its crystal structure and potential for non-linear optical (NLO) applications due to its transparency in UV, visible, and NIR regions (Prathap et al., 2017).

Chemical Sensing Applications

The development of chemosensors based on the phthalimide structure has been reported, with specific focus on detecting Cu(II) ions in aqueous solutions. Such compounds, including those structurally related to "this compound", demonstrate the potential for environmental monitoring and analytical chemistry applications (Patil et al., 2019).

Biological Activity

Compounds with the isoindole-1,3-dione structure have been investigated for their biological activities, including antimicrobial properties and enzyme inhibition. For instance, novel azaimidoxy compounds with the isoindole-1,3-dione moiety have been synthesized and evaluated as potential chemotherapeutic agents due to their antimicrobial activities (Jain et al., 2006). Furthermore, derivatives of 2-((pyridinylamino)methyl)isoindoline-1,3-dione have shown inhibition potency against tyrosinase, an enzyme relevant in melanin synthesis, which might have implications for cosmetic and dermatological applications (Then et al., 2018).

Advanced Material Applications

The synthesis and characterization of novel dinuclear Eu^3+ complexes using quadridentate compounds structurally related to "this compound" have been explored. These studies provide insights into the modification of photoluminescent properties for potential applications in material science and optoelectronics (Zhen-jun, 2011).

Future Directions

The future directions for the study of 1,2,4-oxadiazole derivatives include the discovery of new 1,2,4-oxadiazole-based anticancer drugs . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-15-11-5-1-2-6-12(11)16(22)20(15)9-13-18-14(19-23-13)10-4-3-7-17-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEWJAYEHJKGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.